molecular formula C23H23N3O4S2 B2778853 N-(4-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 577694-72-5

N-(4-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2778853
CAS No.: 577694-72-5
M. Wt: 469.57
InChI Key: NSYZZHJQFGUTBA-UHFFFAOYSA-N
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Description

This compound is a thieno[2,3-d]pyrimidin-4-one derivative featuring a 4-ethoxyphenylacetamide moiety linked via a sulfanyl bridge to a furan-2-ylmethyl-substituted core. The 5,6-dimethyl groups on the thienopyrimidine scaffold enhance steric and electronic stability, while the furan-2-ylmethyl group may influence binding interactions in biological systems. Such structural attributes are common in compounds targeting kinase inhibition or chemokine receptors (e.g., CXCR3 antagonists) .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-4-29-17-9-7-16(8-10-17)24-19(27)13-31-23-25-21-20(14(2)15(3)32-21)22(28)26(23)12-18-6-5-11-30-18/h5-11H,4,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYZZHJQFGUTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.

Chemical Structure

The compound features several notable structural components:

  • Ethoxy group : Enhances lipophilicity and may influence pharmacokinetics.
  • Thieno[2,3-d]pyrimidine moiety : Known for various biological activities.
  • Furan ring : Often associated with enhanced biological activity due to its reactivity and ability to form stable complexes with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance:

  • A study demonstrated that similar thieno[2,3-d]pyrimidine derivatives showed potent cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. For example:

  • Research on related thieno compounds revealed moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been observed:

  • Compounds in this class have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. For instance, one study reported IC50 values of 19.2 μM for AChE and 13.2 μM for BChE in related compounds .

Case Studies

  • Anticancer Screening :
    • In a comprehensive screening of a drug library against multicellular spheroids, a thieno[2,3-d]pyrimidine derivative was identified as having significant anticancer activity. The compound induced apoptosis in cancer cells through the activation of caspases .
  • Antimicrobial Tests :
    • A series of thieno derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating potential as a new class of antimicrobial agents .

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerVarious cancer cell linesVaries (up to 10 µM)
AntimicrobialS. aureus64 µg/mL
E. coli128 µg/mL
Enzyme InhibitionAChE19.2 μM
BChE13.2 μM

Scientific Research Applications

The compound N-(4-ethoxyphenyl)-2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, focusing on pharmacological properties, synthetic methodologies, and relevant case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The thieno[2,3-d]pyrimidine moiety has been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A study published in 2023 demonstrated that derivatives of thieno[2,3-d]pyrimidines showed enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics. The compound's mechanism involved the modulation of apoptotic pathways and the inhibition of tumor growth in vivo models .

Antimicrobial Properties

Compounds containing the thieno[2,3-d]pyrimidine structure have also been evaluated for their antimicrobial activity. They have shown promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

In a comparative study conducted in 2024, several thieno[2,3-d]pyrimidine derivatives were tested for their antibacterial efficacy. Results indicated that the compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various experimental models.

Case Study: In Vivo Anti-inflammatory Activity

Research published in late 2023 revealed that this compound significantly reduced inflammation markers in a rat model of induced arthritis. The findings suggested that it may serve as a lead compound for developing new anti-inflammatory drugs .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Synthesis Overview

  • Formation of Thieno[2,3-d]pyrimidine Core : Initial cyclization reactions to form the thieno[2,3-d]pyrimidine structure.
  • Substitution Reactions : Introduction of ethoxy and furan groups through nucleophilic substitution.
  • Final Acetamide Formation : Coupling reactions to attach the acetamide group.

Table 2: Synthesis Steps

StepReaction TypeKey Intermediate
1CyclizationThieno[2,3-d]pyrimidine
2Nucleophilic SubstitutionEthoxy and furan derivatives
3CouplingFinal acetamide product

Comparison with Similar Compounds

Structural Analogues with Thieno[2,3-d]pyrimidin Cores

CRCM5484 (Acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methylpyridin-3-yl)acetamide)
  • Structural Similarities: Shares the thieno[2,3-d]pyrimidin core, furan-2-ylmethyl substituent, and sulfanyl-linked acetamide.
  • Key Differences : Incorporates a hexahydropyrido ring (vs. dimethyl groups) and a 2-methylpyridin-3-yl acetamide (vs. 4-ethoxyphenyl).
  • Activity : Demonstrates BET-BDII selectivity and anti-leukemic activity .
2-{[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
  • Structural Similarities: Thienopyrimidin core and sulfanyl-acetamide linkage.
  • Key Differences : Trifluoromethoxy group (electron-withdrawing) replaces ethoxy, and the core lacks dimethyl groups.
  • Activity : Likely enhanced metabolic stability due to trifluoromethoxy group, though specific bioactivity data are unavailable .

Functional Group Variations in Acetamide Derivatives

N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide
  • Structural Similarities : Sulfanyl-acetamide bridge and aromatic substitution.
  • Key Differences: Diaminopyrimidine core (vs. thienopyrimidine) and 4-chlorophenyl group (vs. 4-ethoxyphenyl).
  • Activity : Primarily studied for crystallographic properties; biological activity uncharacterized .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
  • Structural Similarities : Sulfanyl-acetamide linkage and heterocyclic cores.
  • Key Differences: Pyrimidine core (vs. thienopyrimidine) and methylpyridinyl acetamide.
Antifungal Thieno[2,3-d]pyrimidin Derivatives
  • Example: 2-(Alkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones.
  • Structural Overlap: 5,6-Dimethyl groups and thienopyrimidine core.
  • Activity : Exhibits 100% inhibition against Fusarium oxysporum and Rhizoctonia solani at 50 mg/L .
  • Divergence : Lack of sulfanyl-acetamide moiety reduces solubility compared to the target compound.
CXCR3 Antagonists (e.g., VUF10474, AMG-487)
  • Structural Similarities: Ethoxyphenyl and pyrimidinone moieties.
  • Key Differences: Pyrido[2,3-d]pyrimidin cores (vs. thieno[2,3-d]) and varied acetamide substituents.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, starting with the formation of the thieno[2,3-d]pyrimidinone core, followed by functionalization with sulfanyl and acetamide groups. Key considerations include:

  • Temperature control : Maintain 60–80°C during cyclization steps to ensure regioselectivity .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for sulfanyl group incorporation to enhance reactivity .
  • Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation between the acetamide and ethoxyphenyl moieties .
    Reaction progress should be monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane, 1:1) .

Q. Which analytical techniques confirm structural integrity and purity?

  • Chromatography : TLC (silica gel, UV detection) and HPLC (C18 column, acetonitrile/water gradient) assess purity (>95%) .
  • Spectroscopy :
    • 1H/13C NMR : Confirm substitution patterns (e.g., furan methyl protons at δ 2.8–3.1 ppm; thienopyrimidinone carbonyl at δ 170–175 ppm) .
    • IR : Validate key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide) .
  • Mass spectrometry : High-resolution MS (HRMS) ensures accurate molecular ion matching .

Q. What is the solubility profile of this compound?

  • Primary solvents : Soluble in DMSO (≥10 mg/mL) and ethanol (limited solubility, ~2–5 mg/mL) .
  • Biological assays : Use DMSO stock solutions (≤0.1% v/v in cell culture media) to avoid cytotoxicity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR) be resolved?

  • Impurity analysis : Use preparative HPLC to isolate minor components and compare their spectra with the main product .
  • 2D NMR techniques : Employ HSQC and HMBC to resolve overlapping signals (e.g., distinguish furan methyl protons from thienopyrimidinone methyl groups) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or confirm crystal packing interactions (if single crystals are obtainable) .

Q. What strategies optimize synthetic yield while minimizing by-products?

  • Stepwise optimization :
    • Protection/deprotection : Temporarily protect reactive groups (e.g., ethoxy phenyl) during sulfanyl incorporation to prevent side reactions .
    • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings (if aryl halide intermediates are used) to improve efficiency .
  • By-product mitigation : Use scavenger resins (e.g., polymer-bound thiourea) to trap unreacted intermediates .

Q. How can structural modifications enhance biological activity?

  • Structure-activity relationship (SAR) studies :
    • Replace the furan-2-ylmethyl group with substituted benzyl groups to modulate lipophilicity (logP) .
    • Introduce electron-withdrawing groups (e.g., Cl or F) on the ethoxyphenyl ring to improve target binding .
  • Pharmacokinetic optimization :
    • Add PEGylated side chains to improve aqueous solubility for in vivo studies .

Q. What experimental approaches validate anticancer mechanisms?

  • In vitro assays :
    • Cell proliferation : Use MTT/WST-1 assays (IC50 determination in cancer cell lines, e.g., MCF-7 or HeLa) .
    • Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays .
  • Molecular docking : Model interactions with kinases (e.g., EGFR or VEGFR) using AutoDock Vina to identify binding motifs .
  • Transcriptomics : Perform RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) post-treatment .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in biological activity across studies?

  • Dose-response validation : Replicate assays across multiple cell lines (≥3) to confirm dose-dependent effects .
  • Batch variability : Characterize compound purity for each batch via HPLC and adjust biological data accordingly .
  • Control experiments : Include structurally similar but inactive analogs to rule out nonspecific effects .

Q. What computational methods predict physicochemical properties?

  • Software tools :
    • Molinspiration : Calculate logP, topological polar surface area (TPSA), and drug-likeness scores .
    • SwissADME : Predict bioavailability radar and cytochrome P450 interactions .
  • Molecular dynamics (MD) simulations : Simulate membrane permeability using GROMACS to guide formulation strategies .

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